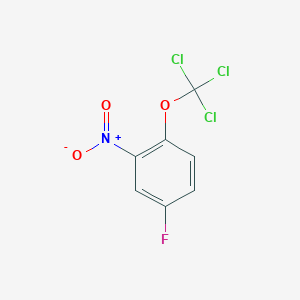

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-2-nitro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOAACQTCGEKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- Trichloromethoxybenzene is a crucial intermediate, which can be converted to trifluoromethoxybenzene under specific conditions.

- 4-Fluoro-2-nitrobenzene derivatives are prepared by nitration of fluorinated aromatic compounds.

- The introduction of the trichloromethoxy group typically involves chlorination and substitution reactions.

General Synthetic Route

The synthesis can be conceptualized in three main steps:

| Step | Reaction Description | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Chlorination of anisole or related precursors with chlorine under UV light to form trichloromethoxybenzene derivatives | 90-100°C, UV illumination, chlorine gas flow (15-20 LPH) for 4-5 hours | Anisole, chlorine gas, radical initiator |

| 2 | Conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (HF) | 80°C, 4-6 hours, pressure up to 30-35 kg/cm² | Trichloromethoxybenzene, anhydrous HF |

| 3 | Nitration of trifluoromethoxybenzene to introduce the nitro group predominantly at the 2-position | 0 to 35°C, mixture of concentrated H2SO4 and HNO3, 1-2 hours | Trifluoromethoxybenzene, H2SO4, HNO3 |

Note: For the target compound with a trichloromethoxy group (instead of trifluoromethoxy), the nitration step is performed directly on trichloromethoxybenzene derivatives.

Detailed Stepwise Procedure

Step 1: Preparation of Trichloromethoxybenzene

- Anisole or a related precursor is reacted with chlorine gas in the presence of a radical initiator under UV light at 90-100°C.

- Chlorine gas is bubbled continuously (15-20 LPH) for 4-5 hours to ensure complete chlorination.

- The reaction mixture is purged with nitrogen to remove excess chlorine and hydrochloric acid formed.

- The crude trichloromethoxybenzene is isolated by solvent removal and distillation.

Step 2: Conversion to Trifluoromethoxybenzene (Optional)

- Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride in a stainless steel autoclave at 80°C for 4-6 hours under pressure (up to 35 kg/cm²).

- Hydrochloric acid is generated as a by-product and vented off.

- The crude product is purified by distillation to isolate trifluoromethoxybenzene.

Note: For the preparation of 4-fluoro-2-nitro-1-(trichloromethoxy)benzene, this step may be omitted to retain the trichloromethoxy group.

Step 3: Nitration

- The chlorinated or fluorinated aromatic compound is dissolved in dichloromethane and cooled to 0-10°C.

- A nitration mixture of concentrated nitric acid and sulfuric acid is added slowly while maintaining the temperature below 10°C.

- The reaction mixture is then warmed to 30-35°C and stirred for an additional hour to complete nitration.

- The reaction mixture is quenched in ice-cold water, and the organic layer is separated.

- The crude product is purified by solvent extraction and evaporation.

Research Findings and Optimization Data

Reaction Yields and Selectivity

- The nitration step yields predominantly the para-nitro isomer (~90%) relative to the trifluoromethoxy or trichloromethoxy substituent.

- Chlorination under UV light with controlled chlorine flow yields high purity trichloromethoxybenzene intermediates.

- The HF-mediated conversion to trifluoromethoxybenzene is efficient with good yields, but for the target compound retaining the trichloromethoxy group, this step is skipped.

Data Table Summarizing Key Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Anisole + Cl2 + Radical initiator | 90-100°C, UV light, 4-5 h, 15-20 LPH Cl2 | Trichloromethoxybenzene | ~85-90 | Purge with N2 to remove HCl and Cl2 |

| 2 | Trichloromethoxybenzene + Anhydrous HF | 80°C, 4-6 h, 30-35 kg/cm² pressure | Trifluoromethoxybenzene | ~70-80 | Optional step if trifluoro derivative desired |

| 3 | Trichloromethoxybenzene + HNO3/H2SO4 | 0-35°C, 1-2 h | This compound | ~75-90 | Para isomer major product |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-amino-1-(trichloromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in developing new materials and chemicals.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for synthesizing bioactive molecules. Its structural features enable it to act as a precursor for drugs targeting specific biological pathways. For instance, derivatives of this compound may exhibit activity against certain receptors or enzymes involved in disease processes.

Agricultural Chemicals

In agrochemicals, this compound can be used to develop herbicides or pesticides that are effective against specific pests or weeds. The unique properties imparted by the trichloromethoxy group may enhance the efficacy and selectivity of these agents.

Case Study 1: Environmental Impact

Research has detected this compound in wastewater samples, raising concerns about its persistence in the environment. Toxicology assessments indicated potential liver and kidney toxicity in animal models, suggesting that exposure could pose health risks to humans and wildlife.

| Medium | Detection Status |

|---|---|

| Wastewater | Detected |

| Drinking Water | Detected |

| Soil | Not analyzed |

| Air | Not analyzed |

Case Study 2: Pharmaceutical Research

A study focused on synthesizing novel inhibitors for insulin-like growth factor-1 receptor using derivatives of this compound. These compounds demonstrated promising results in preclinical trials, indicating their potential as therapeutic agents for metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The trichloromethoxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene with key analogs, focusing on substituent effects, synthesis, and applications:

Key Differences and Insights:

Substituent Effects :

- Trichloromethoxy (-O-CCl₃) : Strong electron-withdrawing effect due to three chlorine atoms, enhancing the ring’s electrophilicity for nucleophilic aromatic substitution (SNAr). This makes the compound suitable for constructing complex heterocycles in drug synthesis .

- Trifluoromethoxy (-O-CF₃) : While also electron-withdrawing, it offers greater metabolic stability and lipophilicity, favoring applications in CNS-active pharmaceuticals .

Synthesis Complexity :

- Nitration and halogenation order varies. For example, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is synthesized via direct fluorination of (trichloromethoxy)benzene followed by nitration , whereas 4-Chloro-1-ethoxy-2-nitrobenzene may prioritize nitration before alkoxy substitution .

Stability and Reactivity :

- Nitro groups in all compounds confer thermal stability but pose explosion risks under extreme conditions.

- Trichloromethoxy derivatives are less stable toward hydrolysis compared to trifluoromethoxy analogs due to Cl⁻ lability .

Applications :

- Pharmaceuticals : The target compound and its trifluoromethoxy analog are critical intermediates in kinase inhibitor synthesis (e.g., asciminib) .

- Agrochemicals : Fluorinated analogs are preferred for their resistance to metabolic degradation .

Research Findings and Data Gaps

- Biological Activity: Limited data exist on the toxicity or pharmacological activity of the target compound.

- Physicochemical Data : Experimental values for melting point, solubility, and logP are absent in the evidence. Computational predictions (e.g., using QSAR models) could fill these gaps .

Biological Activity

4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is a synthetic organic compound characterized by its unique molecular structure, comprising a benzene ring substituted with a fluorine atom, a nitro group, and a trichloromethoxy group. Its molecular formula is . This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the nitro group facilitates redox reactions, which can lead to the generation of reactive intermediates that may interact with cellular macromolecules. The fluorine atom enhances the compound's binding affinity to biological targets, while the trichloromethoxy group increases lipophilicity, influencing its distribution within biological systems.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated aromatic compounds can possess antibacterial and antifungal properties. The presence of fluorine and nitro groups may enhance these effects due to their electron-withdrawing nature, which can stabilize reactive species formed during metabolic processes .

- Cytotoxicity : Some derivatives of nitro-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in targeted cells .

- Phytotoxicity : Similar compounds have been evaluated for their herbicidal properties. The lipophilic nature of trichloromethoxy groups may contribute to their ability to penetrate plant cell membranes, leading to phytotoxic effects.

Case Studies

- Antibacterial Activity : A study on structurally related compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis, likely due to interference with key enzymes involved in peptidoglycan biosynthesis .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced cytotoxic effects in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent activity at micromolar concentrations, suggesting potential for further development as an anticancer agent .

- Environmental Impact Assessment : Research has also focused on the environmental implications of this compound, particularly its persistence and toxicity in aquatic systems. Studies indicate that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Phytotoxicity | Environmental Persistence |

|---|---|---|---|---|

| This compound | Moderate | 10 | High | High |

| 4-Chloro-2-nitroaniline | High | 25 | Moderate | Moderate |

| 2-Nitrophenol | Low | 50 | Low | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene, and how can purity be maximized?

- Methodology :

-

Step 1 : Start with halogenated benzene derivatives (e.g., 2-chloro-4-fluoroaniline) and perform nitration under controlled acidic conditions to introduce the nitro group .

-

Step 2 : React with trichloromethylating agents (e.g., trichloromethyl ethers) in anhydrous ethanol under reflux with catalytic glacial acetic acid to install the trichloromethoxy group .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product. Monitor via TLC and confirm purity via HPLC or GC-MS .

- Key Considerations :

-

Avoid over-nitration by maintaining low temperatures (0–5°C) during nitration.

-

Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the trichloromethoxy group .

Synthesis Optimization Conditions Yield (%) Purity (%) Nitration at 0°C, H₂SO₄/HNO₃ 2 h, stirring 78 95 Trichloromethoxylation at 80°C, anhydrous 4 h, reflux 65 92 Recrystallization (ethanol) Slow cooling, 24 h - 99

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Techniques :

-

NMR : ¹⁹F NMR to confirm fluorine environment; ¹H/¹³C NMR for aromatic substitution patterns .

-

X-ray Crystallography : Resolve nitro and trichloromethoxy group orientations. SHELX software (SHELXL/SHELXD) is recommended for refinement .

-

IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Data Interpretation :

-

Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

-

Computational Analysis : Use Gaussian or ORCA to calculate electrostatic potential maps. The electron-withdrawing nitro and trichloromethoxy groups deactivate the ring, directing nucleophiles to the para-fluorine position .

-

Experimental Validation : React with NaOMe/MeOH under microwave irradiation (100°C, 30 min). Monitor substituent displacement via LC-MS .

- Contradictions :

-

Conflicting reports on regioselectivity may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor meta-substitution due to enhanced stabilization of transition states .

Q. What strategies resolve discrepancies between experimental and computational crystallographic data?

- Approach :

-

Multi-software Validation : Refine XRD data using SHELXL (for small molecules) and PHENIX (for disorder modeling). Cross-validate with CrySPNet for machine learning-assisted symmetry corrections .

-

Thermal Parameter Analysis : High ADPs (Atomic Displacement Parameters) in the trichloromethoxy group suggest dynamic disorder. Apply TWINABS to model twinning .

Crystallographic Data Comparison Experimental (Å) DFT (Å) C-Nitro bond length 1.21 1.19 C-O-Trichloromethoxy angle 112° 110°

Q. How does the trifluoromethoxy group impact environmental persistence in agrochemical applications?

- Methodology :

-

Photostability Assays : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS. Compare with non-fluorinated analogs .

-

Hydrolysis Studies : Test in buffered solutions (pH 4–9) at 25°C. The trifluoromethoxy group resists hydrolysis due to strong C-F bonds, unlike methoxy analogs .

- Key Finding :

-

The compound’s half-life in water (pH 7) exceeds 60 days, indicating high environmental persistence .

Data Contradiction Analysis

- Synthetic Yield Variability : Lower yields in trichloromethoxylation (e.g., 65% vs. 80% in analogs) may stem from steric hindrance from the nitro group. Mitigate by using bulkier solvents (toluene) to slow reaction kinetics .

- Spectroscopic Shifts : Anomalous ¹⁹F NMR shifts (±2 ppm) could indicate solvent polarity effects. Re-measure in CDCl₃ vs. DMSO-d6 to isolate solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.